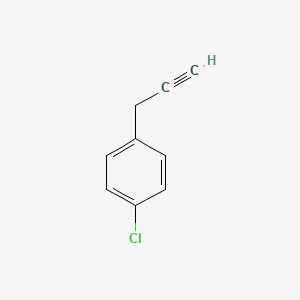

1-Chloro-4-(prop-2-YN-1-YL)benzene

Description

Structural Significance within Halogenated Arenes and Terminal Alkynes

The structure of 1-Chloro-4-(prop-2-yn-1-yl)benzene is characterized by two key functional groups: a chloro-substituted benzene (B151609) ring and a terminal alkyne. This unique combination imparts a dual reactivity to the molecule.

The aryl chloride moiety is a classic functional group in organic synthesis. The chlorine atom, being an ortho-, para-directing deactivator, influences the regioselectivity of electrophilic aromatic substitution reactions. More significantly in modern organic chemistry, the carbon-chlorine bond serves as a reactive site for a variety of palladium-catalyzed cross-coupling reactions. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, significant advancements in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes, have made them viable and cost-effective substrates for these powerful bond-forming methodologies. nih.govresearchgate.net

The terminal alkyne (propargyl group) is another cornerstone of synthetic chemistry. The acidic proton on the sp-hybridized carbon allows for the formation of metal acetylides, which can act as potent nucleophiles in a wide range of reactions. Furthermore, the carbon-carbon triple bond is a site of high electron density, making it susceptible to various addition reactions. Crucially, terminal alkynes are key participants in the Sonogashira coupling, a palladium-catalyzed reaction that forms a carbon-carbon bond between an alkyne and an aryl or vinyl halide. They are also fundamental components in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry."

The spatial arrangement of these two functional groups in this compound—separated by a methylene bridge—ensures that the electronic properties of the benzene ring and the reactivity of the alkyne can be exploited independently or in concert for various synthetic strategies.

Table 1: Key Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 70090-69-6 |

| Molecular Formula | C₉H₇Cl |

| InChI Key | GNZUKUHRXXDNFS-UHFFFAOYSA-N |

| Physical Form | Liquid |

Interdisciplinary Relevance in Contemporary Organic and Materials Chemistry

The bifunctional nature of this compound suggests its utility across various domains of chemical science, from the synthesis of complex organic molecules to the development of novel materials.

In organic synthesis , this compound is a prime candidate for sequential or one-pot multi-component reactions. For instance, the terminal alkyne could first undergo a Sonogashira coupling with a different aryl halide, followed by a subsequent cross-coupling reaction at the chloro-substituted position. This would allow for the controlled and modular construction of complex, unsymmetrical diarylacetylene derivatives. Alternatively, the alkyne could be utilized in a click reaction to introduce a triazole ring, a common scaffold in medicinal chemistry, while the aryl chloride remains available for further functionalization.

In materials chemistry , the propargyl group is a valuable handle for the synthesis of functional polymers and materials. Through polymerization of the alkyne, or by its attachment to a pre-existing polymer backbone via click chemistry, materials with tailored electronic, optical, or physical properties can be designed. The presence of the chlorine atom offers an additional site for modification, potentially allowing for the creation of cross-linked polymers or the introduction of other functional groups to fine-tune the material's characteristics. The rigid rod-like structure of the resulting oligo- or poly-phenylene ethynylene frameworks, which could be synthesized from this monomer, is of interest for applications in molecular electronics and optoelectronics.

Historical Context of Propargylarene and Aryl Halide Chemistry Pertinent to this compound

The anticipated chemical behavior of this compound is deeply rooted in the historical development of aryl halide and alkyne chemistry.

The utility of aryl halides in carbon-carbon bond formation has been a central theme in organic chemistry for over a century. Early examples, such as the Ullmann condensation, required harsh reaction conditions. A paradigm shift occurred with the advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century. The Nobel Prize-winning work of Heck, Negishi, and Suzuki revolutionized the field, providing mild and efficient methods for the formation of C-C bonds. Initially, these reactions were largely limited to the more reactive aryl iodides and bromides. However, the economic and practical advantages of using aryl chlorides spurred significant research into developing more active catalyst systems capable of cleaving the stronger C-Cl bond. nih.govnobelprize.org

The Sonogashira coupling , first reported in 1975, was a landmark discovery that enabled the direct coupling of terminal alkynes with aryl and vinyl halides. nih.govnih.gov This reaction, co-catalyzed by palladium and copper, operates under mild conditions and has become an indispensable tool for the synthesis of conjugated enynes and arylalkynes. nih.govnih.gov The development of copper-free Sonogashira protocols has further expanded its applicability, particularly in contexts where copper toxicity is a concern.

The concept of "click chemistry," introduced in the early 2000s, further elevated the importance of terminal alkynes. The copper(I)-catalyzed azide-alkyne cycloaddition provides a highly efficient and selective method for the formation of 1,2,3-triazoles, which have found widespread use in drug discovery, bioconjugation, and materials science.

The chemical reactivity and potential applications of this compound are thus built upon this rich history of chemical innovation. The compound represents a convergence of these powerful synthetic methodologies, offering a platform for the creation of a diverse range of molecular structures.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-prop-2-ynylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl/c1-2-3-8-4-6-9(10)7-5-8/h1,4-7H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZUKUHRXXDNFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301299205 | |

| Record name | 1-Chloro-4-(2-propyn-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70090-69-6 | |

| Record name | 1-Chloro-4-(2-propyn-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70090-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-(2-propyn-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-(prop-2-yn-1-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Chloro 4 Prop 2 Yn 1 Yl Benzene and Its Structural Congeners

Direct Synthesis Approaches to 1-Chloro-4-(prop-2-yn-1-yl)benzene

Direct methods for synthesizing this compound often involve creating the crucial carbon-carbon bond between the chlorobenzene (B131634) moiety and the propargyl group in a single key step.

Alkylation Strategies for Aromatic Propargylation

Friedel-Crafts alkylation represents a fundamental approach for introducing an alkyl group onto an aromatic ring. libretexts.org This reaction is typically carried out by treating an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org The catalyst assists in generating a carbocation from the alkyl halide, which then acts as the electrophile and is attacked by the electron-rich aromatic ring. libretexts.orglibretexts.org

In the context of synthesizing this compound, chlorobenzene would be reacted with a propargyl halide (e.g., propargyl bromide). The chloro group on the benzene (B151609) ring is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent and opposite to it. Thus, a mixture of ortho and para isomers is expected, with the para-isomer, this compound, often being the major product.

However, a significant limitation of Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to a mixture of products. libretexts.orgyoutube.com Additionally, the alkylated product is often more reactive than the starting material, leading to polyalkylation. libretexts.org

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a broad class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The mechanism involves two main steps: the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (also known as an arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.org

Several key EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.org For the synthesis of substituted propargylarenes, a relevant pathway could involve the initial functionalization of the benzene ring followed by the introduction of the propargyl group. For instance, chlorination of benzene can be achieved using chlorine gas with a Lewis acid catalyst like aluminum chloride or iron(III) chloride. youtube.com The resulting chlorobenzene can then undergo a subsequent Friedel-Crafts alkylation with a propargyl halide as described above. The chloro substituent deactivates the ring towards further electrophilic substitution but directs incoming electrophiles to the ortho and para positions. youtube.com

Grignard Reagent-Mediated Syntheses

Grignard reagents, organomagnesium halides (R-MgX), are powerful nucleophiles used to form new carbon-carbon bonds. sciencemadness.org A plausible Grignard-based synthesis of this compound involves the preparation of a Grignard reagent from a dihalobenzene. For example, 4-bromochlorobenzene can be reacted with magnesium turnings in an anhydrous ether to form 4-chlorophenylmagnesium bromide. prepchem.com This Grignard reagent can then be reacted with a suitable electrophile, such as propargyl bromide, to yield the desired product.

A specific documented synthesis involves the reaction of the Grignard reagent derived from 4-bromochlorobenzene with methoxyallene (B81269) in the presence of cuprous bromide. prepchem.com This reaction, after an acidic workup, yields this compound. prepchem.com Grignard reactions require anhydrous conditions as the reagent is highly reactive towards protic solvents like water. sciencemadness.org

Indirect Synthetic Routes via Precursor Modification

Indirect routes offer an alternative to direct propargylation and can provide better control over regioselectivity. One of the most prominent indirect methods is the Sonogashira coupling reaction. organic-chemistry.org This palladium-catalyzed cross-coupling reaction joins a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgresearchgate.net

To synthesize this compound via this method, one could start with 1-chloro-4-iodobenzene (B104392) or 1-chloro-4-bromobenzene and couple it with propyne (B1212725) in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org While traditional Sonogashira couplings often require anhydrous and anaerobic conditions, newer methods have been developed that can be performed in water under milder conditions. organic-chemistry.org

Another indirect approach involves the functionalization of a pre-existing side chain. For example, one could start with 4-chlorotoluene, introduce a leaving group on the methyl group via radical halogenation, and then perform a nucleophilic substitution with an acetylide anion.

Green Chemistry and Sustainable Synthesis Innovations for Propargylarenes

The principles of green chemistry aim to design chemical processes that minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency. primescholars.comnih.gov In the synthesis of propargylarenes, several green innovations are being explored.

Catalysis: The development of more efficient and recyclable catalysts is a key area of green chemistry. primescholars.comresearchfloor.org For reactions like the Sonogashira coupling, research focuses on creating catalysts that can operate under milder conditions, in greener solvents like water, and at very low loadings (ppm levels). organic-chemistry.org

Alternative Solvents: Traditional organic solvents are often volatile, toxic, and flammable. Green chemistry promotes the use of safer alternatives such as water, supercritical fluids (like CO₂), and ionic liquids. nih.gov Performing reactions like the Sonogashira coupling in water can significantly reduce the environmental footprint of the synthesis. organic-chemistry.org

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation can accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. nih.govnumberanalytics.com Microwave-assisted organic synthesis has been applied to a wide range of reactions, including cross-coupling reactions.

Atom Economy: Designing reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is a core principle of green chemistry. primescholars.com Reactions like the Sonogashira coupling are generally considered to have good atom economy.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and the ability to work under mild conditions, reducing energy consumption and the formation of byproducts. solubilityofthings.com While direct enzymatic propargylation of aromatics is not yet a common method, the broader field of biocatalysis is rapidly advancing. solubilityofthings.com

Scale-Up and Process Optimization Considerations in Academic Synthesis

Translating a synthetic route from a small-scale academic laboratory setting to a larger, more industrial scale presents several challenges. Process optimization is crucial to ensure the synthesis is efficient, cost-effective, and safe on a larger scale. researchgate.net

Key parameters that need to be optimized include:

Reaction Conditions: Temperature, pressure, and reaction time need to be carefully controlled and optimized for large-scale production. nih.gov

Reagent Stoichiometry: The molar ratios of reactants and catalysts must be fine-tuned to maximize yield and minimize waste.

Solvent and Catalyst Selection: The choice of solvent and catalyst can significantly impact the cost and environmental impact of the process. For industrial applications, factors like catalyst cost, stability, and ease of separation and recycling are paramount. researchgate.net

Work-up and Purification: Developing efficient and scalable methods for isolating and purifying the final product is a critical step. This might involve transitioning from laboratory techniques like column chromatography to industrial methods like crystallization or distillation. sciencemadness.org

Safety and Hazard Analysis: A thorough risk assessment is necessary to identify and mitigate potential hazards associated with the chemicals and processes used, especially at a larger scale. nih.gov

Mathematical modeling and statistical methods, such as Design of Experiments (DoE), can be employed to systematically optimize multiple reaction variables simultaneously, leading to a more robust and efficient process. researchgate.netnih.gov

Reaction Pathways and Mechanistic Investigations of 1 Chloro 4 Prop 2 Yn 1 Yl Benzene

Reactivity of the Aryl Halide Moiety in 1-Chloro-4-(prop-2-yn-1-yl)benzene

The chlorobenzene (B131634) portion of the molecule is characterized by the carbon-chlorine (C-Cl) bond, which can undergo substitution or radical reactions under specific conditions.

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. wikipedia.org This pathway involves the displacement of a halide by a nucleophile, a process that is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring. wikipedia.orglibretexts.orglibretexts.org In the case of this compound, the propargyl group is not a strong electron-withdrawing group, which typically makes SNAr reactions less favorable compared to substrates with nitro or cyano groups. libretexts.orglibretexts.org

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination process. libretexts.orgyoutube.com The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.orgyoutube.com Subsequently, the leaving group is expelled, restoring the aromaticity of the ring. libretexts.org The rate of this reaction is influenced by the nature of the nucleophile, the leaving group, and the solvent. nih.gov For aryl halides, the reactivity order is typically F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

While direct SNAr on this compound might require harsh conditions, modifications to the reaction system, such as the use of strong bases or transition metal catalysts, can facilitate the substitution. masterorganicchemistry.comwiley-vch.de

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr)

| Factor | Influence on Reaction Rate | Rationale |

| Electron-withdrawing substituents | Increases rate | Stabilize the negatively charged Meisenheimer intermediate. libretexts.orglibretexts.org |

| Leaving group ability | F > Cl > Br > I | The rate-determining step is the nucleophilic attack, not halogen expulsion. masterorganicchemistry.com |

| Nucleophile strength | Stronger nucleophiles react faster | A more potent nucleophile facilitates the initial attack on the aromatic ring. libretexts.org |

| Solvent | Polar aprotic solvents are often preferred | These solvents can solvate the cation without strongly solvating the anionic nucleophile. |

Radical Reaction Pathways of the Chlorobenzene Moiety

The carbon-chlorine bond in the chlorobenzene moiety can also undergo homolytic cleavage to form a radical species. chemistrysteps.com This process typically requires energy input in the form of heat or light. The resulting aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions.

The bond dissociation energy of the C-Cl bond in chlorobenzene is a key parameter determining the feasibility of radical formation. chemistrysteps.com Once formed, the aryl radical can abstract a hydrogen atom from a donor molecule, add to an unsaturated system, or be trapped by another radical species. chemistrysteps.com These radical pathways offer an alternative to ionic substitution reactions for the functionalization of the aromatic ring.

Reactivity of the Terminal Alkyne Moiety in this compound

The terminal alkyne, or propargyl group, is a versatile functional group capable of participating in a wide array of chemical transformations.

Electrophilic Addition Reactions to the Triple Bond

The electron-rich triple bond of the alkyne is susceptible to attack by electrophiles. youtube.com The addition of hydrogen halides (HX) to terminal alkynes, for instance, typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears more hydrogen atoms. youtube.com This leads to the formation of a vinyl halide, which can undergo a second addition to yield a geminal dihalide. youtube.com The reaction proceeds through a vinyl cation intermediate, and its stability influences the regioselectivity of the addition. youtube.com

The general mechanism involves the initial attack of the alkyne's pi electrons on the electrophile, forming a carbocation intermediate, which is then attacked by the nucleophilic counter-ion. libretexts.org

Table 2: Common Electrophilic Addition Reactions of Alkynes

| Reagent | Product Type | Regioselectivity |

| HX (e.g., HBr, HCl) | Vinyl halide (1 eq.), Geminal dihalide (2 eq.) | Markovnikov |

| X₂ (e.g., Br₂, Cl₂) | Dihaloalkene, Tetrahaloalkane | Anti-addition initially |

| H₂O, H₂SO₄, HgSO₄ | Ketone (via enol intermediate) | Markovnikov |

| BH₃, then H₂O₂, NaOH | Aldehyde (via enol intermediate) | Anti-Markovnikov |

Cycloaddition Chemistry of the Propargyl Group (e.g., [3+2] Cyclization)

The terminal alkyne of this compound is an excellent dipolarophile for [3+2] cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgnih.gov This reaction involves the combination of a 1,3-dipole, such as an azide (B81097), with the alkyne to form a five-membered heterocyclic ring, specifically a 1,2,3-triazole. organic-chemistry.orgresearchgate.netorganic-chemistry.org

The thermal Huisgen cycloaddition often requires elevated temperatures and can lead to a mixture of regioisomers. organic-chemistry.org However, the development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the regioselective synthesis of 1,4-disubstituted triazoles under mild conditions. organic-chemistry.orgnih.gov Ruthenium-catalyzed versions can provide access to the 1,5-disubstituted regioisomer. researchgate.net The concerted pericyclic mechanism is supported by kinetic studies and stereochemical outcomes. researchgate.net

Oxidative Transformations of the Alkyne

The triple bond of the alkyne can be cleaved under strong oxidizing conditions. orgoreview.com Reagents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can break both the sigma and pi bonds of the alkyne. orgoreview.comlibretexts.org The oxidative cleavage of a terminal alkyne, such as the one present in this compound, typically yields a carboxylic acid and carbon dioxide. orgoreview.comlibretexts.orglibretexts.org This reaction can be used to determine the position of a triple bond within a molecule. orgoreview.com

The reaction with potassium permanganate often proceeds in a basic medium, initially forming the carboxylate salt, which is then protonated during acidic workup to give the carboxylic acid. orgoreview.com Ozonolysis, followed by an oxidative workup, also leads to the formation of carboxylic acids. researchgate.net

Table 3: Products of Alkyne Oxidative Cleavage

| Oxidizing Agent | Alkyne Type | Products |

| KMnO₄ or O₃ (oxidative workup) | Internal | Two carboxylic acids libretexts.orgopenstax.org |

| KMnO₄ or O₃ (oxidative workup) | Terminal | A carboxylic acid and carbon dioxide libretexts.orgopenstax.org |

Reductive Transformations of the Alkyne

The terminal alkyne functionality in this compound is a versatile handle for a variety of reductive transformations. The course of the reduction—whether it proceeds to a fully saturated alkane, a (Z)-alkene, or an (E)-alkene—is highly dependent on the choice of catalyst and reaction conditions. acs.orgnih.gov

Complete Hydrogenation to Alkane: The triple bond can be fully reduced to an alkane, yielding 1-(4-chlorophenyl)propane. This is typically achieved through catalytic hydrogenation using powerful metal catalysts such as platinum, palladium on carbon (Pd/C), or Raney nickel. nih.govlibretexts.org The reaction requires two molar equivalents of hydrogen gas (H₂) to saturate the two π-bonds of the alkyne. chadsprep.com During this process, an alkene intermediate is formed but is not typically isolated as it is rapidly reduced to the corresponding alkane under these effective catalytic conditions. nih.govlibretexts.org

Partial Reduction to (Z)-Alkene: For the selective synthesis of the (Z)- or cis-alkene, a less reactive or "poisoned" catalyst is necessary to prevent over-reduction to the alkane. wisc.edu The most common method employs Lindlar's catalyst, which consists of palladium supported on calcium carbonate and treated with a poison like lead acetate (B1210297) and quinoline (B57606). libretexts.orgwisc.edu This catalyst facilitates the syn-addition of one equivalent of H₂ across the alkyne, resulting in the formation of (Z)-1-chloro-4-(prop-1-en-1-yl)benzene. nih.gov The catalyst's deactivation is crucial for isolating the alkene product. wisc.edu

Partial Reduction to (E)-Alkene: Conversely, the (E)- or trans-alkene is accessible through a dissolving metal reduction. masterorganicchemistry.com This reaction is typically carried out using an alkali metal, such as sodium or lithium, in liquid ammonia (B1221849) at low temperatures (e.g., -33 °C). libretexts.orgmasterorganicchemistry.com This method produces (E)-1-chloro-4-(prop-1-en-1-yl)benzene via a mechanism involving the anti-addition of hydrogen atoms. libretexts.orglibretexts.org The stereochemical outcome is complementary to that of the Lindlar reduction. masterorganicchemistry.com

| Starting Material | Reagents and Conditions | Major Product | Transformation Type |

|---|---|---|---|

| This compound | H₂ (2 equiv.), Pd/C, Pt, or Raney-Ni | 1-(4-Chlorophenyl)propane | Complete Hydrogenation |

| This compound | H₂ (1 equiv.), Lindlar's Catalyst (Pd/CaCO₃, lead acetate, quinoline) | (Z)-1-Chloro-4-(prop-1-en-1-yl)benzene | Partial Reduction (cis) |

| This compound | Na or Li, liquid NH₃, -33 °C | (E)-1-Chloro-4-(prop-1-en-1-yl)benzene | Partial Reduction (trans) |

Concerted and Synergistic Reactivity Profiles

Beyond simple reductions, the alkyne group of this compound can participate in more complex transformations characterized by concerted or synergistic mechanisms.

Synergistic Catalysis: Synergistic catalysis involves multiple catalysts or components working in concert to achieve a transformation that is not possible with a single component. Transfer hydrogenation is a prime example of this, offering an alternative to using pressurized hydrogen gas. nih.gov In this process, a stable hydrogen donor molecule, such as an alcohol, provides the hydrogen atoms, which are transferred to the alkyne mediated by a homogeneous catalyst, often a ruthenium complex. nih.govacs.org For instance, ruthenium-catalyzed systems can achieve the E-selective semihydrogenation of alkynes using alcohols as the hydrogen source. acs.org The synergy arises from the catalyst's ability to first borrow hydrogen from the alcohol and then deliver it to the alkyne substrate in a controlled manner.

Concerted Reactions: Concerted reactions are single-step reactions where bond breaking and bond forming occur simultaneously. The alkyne in this compound can act as a π-system in several types of pericyclic reactions. A notable example is the Diels-Alder reaction, a [4+2] cycloaddition where an alkyne can function as the dienophile, reacting with a conjugated diene to form a six-membered ring. libretexts.org The reaction is highly stereospecific, and its rate and selectivity can be influenced by the electronic nature of the substituents on both the diene and the dienophile. imperial.ac.uk Other concerted pathways available to alkynes include [2+2] cycloadditions, which typically require photochemical activation to form four-membered rings, and the ene reaction, a process involving an alkene with an allylic hydrogen (the 'ene') and a component with a multiple bond (the 'enophile'), such as the alkyne. mit.edulibretexts.org

Elucidation of Reaction Mechanisms via Spectroscopic and Kinetic Studies

Understanding the precise mechanisms of the reactions involving this compound is critical for optimizing reaction conditions and predicting outcomes. This is achieved through a combination of spectroscopic monitoring and kinetic analysis.

For the dissolving metal reduction to the (E)-alkene, mechanistic studies support a multi-step process. libretexts.org The reaction is initiated by the transfer of a single electron from a sodium atom to the alkyne's π-system, forming a radical anion intermediate. libretexts.orgyoutube.com This highly basic species is then protonated by the ammonia solvent to yield a vinylic radical. The stereochemistry is set at the next stage; a second electron transfer creates a vinylic anion, which rapidly equilibrates to the more stable trans configuration to minimize steric repulsion. libretexts.orgyoutube.com A final protonation step yields the (E)-alkene product. The deep blue color of the solvated electrons in liquid ammonia provides a visual cue for the presence of the reducing agent. masterorganicchemistry.com

In catalytic hydrogenations, such as those using ruthenium complexes for transfer hydrogenation, the mechanism is elucidated by identifying key intermediates and transition states. nih.govacs.org Kinetic studies, which measure how the reaction rate changes with varying concentrations of the catalyst, substrate, and hydrogen donor, can reveal the rate-determining step. For example, an inverse dependence of the rate on the concentration of a ligand (e.g., a phosphine) suggests that ligand dissociation from the metal center is a necessary step to generate the active catalytic species. nih.gov Spectroscopic techniques like NMR and IR are indispensable for tracking the conversion of the alkyne (disappearance of the C≡C and ≡C-H stretches) to the alkene (appearance of C=C and vinylic C-H signals) or alkane products. Isotope labeling studies, using deuterium (B1214612) instead of hydrogen, can further clarify which bonds are broken and formed and the reversibility of certain steps. nih.gov

Advanced Functionalization Strategies for 1 Chloro 4 Prop 2 Yn 1 Yl Benzene Scaffolds

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the construction of intricate molecular frameworks from simple precursors. For a scaffold such as 1-chloro-4-(prop-2-yn-1-yl)benzene, these reactions are pivotal for elaborating its structure at either the C(sp2)-Cl bond of the benzene (B151609) ring or the C(sp)-H bond of the terminal alkyne.

The Sonogashira reaction is a fundamental cross-coupling method for the formation of a C(sp)-C(sp2) bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgyoutube.com In the context of this compound, this reaction would typically involve the coupling of the aryl chloride moiety with another terminal alkyne. The reaction is traditionally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org While aryl iodides and bromides are highly reactive partners, the use of more cost-effective and readily available aryl chlorides presents a greater challenge due to the strength of the C-Cl bond, often requiring more specialized catalytic systems. rsc.org

The development of highly active palladium catalysts has been crucial for enabling the Sonogashira coupling of less reactive aryl chlorides. The key to success often lies in the choice of ligand coordinated to the palladium center. Electron-rich and bulky phosphine (B1218219) ligands are particularly effective at facilitating the initial oxidative addition of the aryl chloride to the Pd(0) center, which is the rate-limiting step in the catalytic cycle. youtube.com For instance, palladium complexes with bulky biaryl phosphine ligands have demonstrated high efficiency. rsc.org The classic Sonogashira reaction requires a Pd(0) species as the active catalyst, which is generated in situ from a Pd(II) precatalyst. nih.gov

| Catalyst/Ligand System | Substrate | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| PdCl2(Amphos)2 / Zn dust | Benzylic chlorides & Alkenyl halides | - | Water | RT | 77-96 | nih.gov |

| Pd-149 / Cs2CO3 | Aryl/heteroaryl chlorides & Aliphatic acetylenes | Cs2CO3 | DMF | 100 | 91-96 | acs.org |

| Pd/C / XPhos | Aryl chlorides & Terminal acetylenes | K2CO3 | Toluene | 110 | High | rsc.orgrsc.org |

This table presents examples of palladium-catalyzed coupling reactions relevant to the functionalization of aryl chlorides and related structures.

In recent years, gold catalysis has emerged as a powerful alternative for the formation of aryl-alkyne bonds, operating through mechanisms distinct from palladium-catalyzed cross-couplings. rsc.org Gold catalysts, typically Au(I) or Au(III) complexes, are carbophilic π-acids that activate the alkyne toward nucleophilic attack. researchgate.net One notable approach involves a dual gold/photoredox catalytic system for the arylation of terminal alkynes using aryldiazonium salts as the aryl source. rsc.orgresearchgate.net This method proceeds under mild, base-free conditions and demonstrates a broad functional group tolerance. rsc.org Another strategy is the gold-catalyzed direct arylation of arenes with arylsilanes, which can tolerate halogen substituents, offering a complementary approach to traditional cross-coupling. ed.ac.uk While some gold-catalyzed Sonogashira-type reactions with aryl halides have been reported, the mechanisms can be complex and are a subject of ongoing investigation. rsc.org

A key challenge in homogeneous catalysis is the removal of the metal catalyst from the product and the difficulty in recycling the expensive catalyst. Heterogeneous catalysts, where the active metal is supported on a solid material, offer an attractive solution to these problems. acs.org For Sonogashira couplings, palladium supported on various materials, such as activated carbon (Pd/C), silica (B1680970), or magnetic nanoparticles, has been explored. rsc.orgthieme-connect.com These solid-supported catalysts can be easily separated from the reaction mixture by filtration or magnetic separation and can often be reused multiple times without a significant loss of activity. thieme-connect.com For the challenging coupling of aryl chlorides, heterogeneous systems may still require the presence of specific ligands to achieve high efficiency. rsc.orgnih.gov Single-atom heterogeneous catalysts (SACs) represent a newer frontier, combining the high selectivity of homogeneous catalysts with the recyclability of heterogeneous systems, although their application to aryl chlorides remains challenging. acs.org

| Catalyst | Support | Key Features | Application | Ref. |

| Palladium | Charcoal (C) | Reusable, copper-free conditions with XPhos ligand | Sonogashira of aryl chlorides | rsc.orgrsc.org |

| Palladium Complex | Silica-coated Fe3O4 | Magnetically separable, reusable | Suzuki, Sonogashira, Stille of aryl chlorides | thieme-connect.com |

| Palladium Single-Atoms | - | High atom efficiency, recyclable | Sonogashira of aryl iodides | acs.org |

This table summarizes various heterogeneous catalysts used in Sonogashira and related cross-coupling reactions.

Beyond the functionalization of the aryl chloride and the terminal alkyne via Sonogashira-type reactions, the propargylic/benzylic position of this compound offers another handle for modification. The C(sp3)-H bonds at this position can be targets for functionalization, or the entire propargyl group can act as a coupling partner.

Cross-coupling reactions that form C(sp2)-C(sp3) bonds are valuable for connecting aromatic rings to alkyl chains. While the Sonogashira reaction focuses on C(sp) hybridization, related palladium- and nickel-catalyzed reactions can couple sp3-hybridized carbons. For instance, Negishi-type couplings using organozinc reagents derived from benzylic halides are well-established. Water-based protocols have been developed for the palladium-catalyzed cross-coupling of benzylic chlorides with alkenyl halides, demonstrating the feasibility of such transformations under environmentally benign conditions. nih.gov Nickel-catalyzed electrochemical methods have also been reported for the C(sp2)-C(sp3) cross-coupling of benzylic trifluoroborates with aryl halides. nih.gov Furthermore, copper-catalyzed methods have been developed for the enantioconvergent cross-coupling of secondary benzylic and propargyl bromides with H-phosphonates, proceeding through a radical mechanism. researchgate.net These examples highlight the potential for selectively functionalizing the benzylic position of the this compound scaffold, provided the appropriate precursors and catalytic systems are employed.

Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes

Hydrofunctionalization Reactions of Haloalkynes and Related Systems

Hydrofunctionalization reactions represent a direct and atom-economical approach to introduce new functionalities across the carbon-carbon triple bond of this compound.

Metal-Catalyzed Additions (C-H, O-H, N-H, S-H, X-H) to the Alkyne

The terminal alkyne of this compound is amenable to a variety of metal-catalyzed hydrofunctionalization reactions. These transformations, facilitated by transition metals such as palladium, gold, silver, and cobalt, allow for the formation of new carbon-heteroatom and carbon-carbon bonds with high regioselectivity. rsc.orgchinesechemsoc.org The inherent alkynophilicity of these metals enables the activation of the C≡C bond towards nucleophilic attack. capes.gov.br

While specific studies on this compound are not extensively documented, the reactivity of analogous terminal alkynes suggests that the addition of various X-H bonds is feasible. For instance, the hydroamination (N-H addition), hydroalkoxylation (O-H addition), and hydrothiolation (S-H addition) would lead to the corresponding enamines, enol ethers, and vinyl sulfides, respectively. The regioselectivity of these additions is typically governed by the nature of the catalyst and the reaction conditions, often favoring the Markovnikov or anti-Markovnikov product.

Below is a table summarizing potential metal-catalyzed hydrofunctionalization reactions on the alkyne moiety of this compound based on established methodologies for related compounds.

| Catalyst System | Nucleophile (X-H) | Expected Product | Potential Regioselectivity |

| Au(I) or Ag(I) complexes | R₂NH | Enamine | Markovnikov |

| Pd(II) or Pt(II) complexes | ROH | Enol ether | Anti-Markovnikov |

| Rh(I) or Ir(I) complexes | RSH | Vinyl sulfide | Varies with conditions |

| Ni(0) or Co(I) complexes | Ar-H | Arylated alkene | Varies with directing group |

Intramolecular Hydroarylation Strategies for Propargylarenes

Intramolecular hydroarylation offers a powerful method for the synthesis of fused ring systems. In the context of derivatives of this compound, where an aryl ether or amine is tethered to the propargylic position, metal catalysts can facilitate the cyclization onto the appended aromatic ring. Gold, platinum, and indium catalysts have proven particularly effective in promoting such transformations. rsc.orgrsc.orgorganic-chemistry.orgresearchgate.netinflibnet.ac.in

The reaction typically proceeds via a 6-endo-dig cyclization pathway, leading to the formation of chromene or quinoline (B57606) derivatives. rsc.orgorganic-chemistry.org The electronic nature of the substituents on the aromatic ring can influence the reaction efficiency. For instance, electron-donating groups on the tethered aryl ring can enhance the rate of cyclization. While the chloro-substituent on the benzene ring of the parent scaffold is electron-withdrawing, its effect on the intramolecular hydroarylation of a tethered aryl group would depend on the specific linkage and reaction conditions.

The table below illustrates a hypothetical intramolecular hydroarylation of a derivative of this compound.

| Substrate | Catalyst | Product | Cyclization Mode |

| 1-((4-chlorobenzyl)oxy)-2-ethynylbenzene | AuCl₃ or InCl₃ | 6-(4-chlorobenzyl)chromene | 6-endo-dig |

| N-(4-chlorobenzyl)-N-phenylprop-2-yn-1-amine | Au(I) or Pt(II) | 1-(4-chlorobenzyl)-1,2-dihydroquinoline | 6-endo-dig |

Multiple-Site Functionalization and Cascade Reactions

The presence of both an alkyne and an aryl halide in this compound opens up possibilities for sequential or simultaneous functionalization at both sites, leading to complex molecular architectures through cascade or domino reactions.

Simultaneous Functionalization of Alkyne and Halogen Moieties

Palladium catalysis is a cornerstone for the simultaneous functionalization of molecules bearing both alkyne and aryl halide functionalities. For example, a Sonogashira coupling at the aryl chloride can be followed by a subsequent reaction at the alkyne, or vice versa. More elegantly, cascade reactions can be designed where both moieties react in a single, orchestrated sequence. Such strategies are highly efficient in building molecular complexity from simple starting materials.

A hypothetical example involves a palladium-catalyzed process where an initial oxidative addition to the C-Cl bond is followed by carbopalladation of the alkyne and subsequent cross-coupling, leading to polycyclic structures. The success of such a reaction would depend on the careful selection of the catalyst, ligands, and reaction partners to control the sequence of events.

Domino Cyclization Methodologies

Domino or cascade cyclizations are powerful synthetic tools that allow for the formation of multiple rings in a single operation. For derivatives of this compound, domino reactions can be initiated at either the alkyne or the aryl halide. For instance, a palladium-catalyzed domino radical cyclization and C-H amination of related 1,7-enynes has been developed to construct N-containing fused quinolin-2(1H)-ones. rsc.org

Gold-catalyzed domino cyclizations are also prevalent, often involving an initial hydroarylation or hetero-cyclodehydration followed by a subsequent cyclization event. researchgate.net These reactions can lead to the rapid assembly of complex heterocyclic frameworks. While direct examples with this compound are not reported, the principles of these methodologies are applicable.

The following table outlines a potential domino cyclization involving a derivative of this compound.

| Substrate | Catalyst | Reaction Type | Product |

| 2-(4-(4-chlorobenzyl)phenoxy)ethan-1-amine and an alkyne | Pd/C/K-10 | Domino Cyclization-Oxidative Aromatization | Substituted Pyridine |

| 1-(4-chlorobenzyl)-2-(2-ethynylphenoxy)benzene | Au(I) | Hydroarylation/Cyclization | Fused Polycyclic Ether |

Stereoselective and Regioselective Functionalization Techniques

Controlling stereochemistry and regiochemistry is paramount in modern organic synthesis. For this compound, these challenges are addressed through the use of sophisticated catalytic systems.

The stereoselective reduction of the alkyne to either a (Z)- or (E)-alkene can be achieved with high fidelity using specific catalysts. youtube.com For instance, Lindlar's catalyst is commonly used for the syn-hydrogenation to the cis-alkene, while dissolving metal reductions typically yield the trans-alkene.

Regioselective functionalization can be controlled in various reactions. In hydrofunctionalization reactions of the alkyne, the choice of metal catalyst and ligands can dictate the regiochemical outcome (Markovnikov vs. anti-Markovnikov). nih.govacs.org Similarly, in nucleophilic aromatic substitution reactions on the chloro-substituted ring, the position of substitution can be directed by the electronic nature of other substituents. nih.gov

Recent advancements in dual catalytic systems, combining, for example, photoredox and nickel catalysis, have enabled remarkable control over both regio- and stereoselectivity in the functionalization of alkenes and alkynes. nih.gov These methods allow for the construction of stereodefined trisubstituted olefins from simple precursors.

The table below summarizes key stereoselective and regioselective transformations applicable to this compound.

| Transformation | Reagents/Catalyst | Product | Selectivity |

| Alkyne Reduction | H₂, Lindlar's Catalyst | (Z)-1-chloro-4-(prop-1-en-1-yl)benzene | Stereoselective (cis) |

| Alkyne Reduction | Na, NH₃ | (E)-1-chloro-4-(prop-1-en-1-yl)benzene | Stereoselective (trans) |

| Hydroboration/Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | 1-(4-chlorophenyl)propan-2-one | Regioselective (anti-Markovnikov) |

| Hydroarylation | Arylboronic acid, Pd catalyst | (E/Z)-1-chloro-4-(1-arylprop-1-en-1-yl)benzene | Regio- and Stereoselective |

Catalytic Systems and Ligand Design in 1 Chloro 4 Prop 2 Yn 1 Yl Benzene Transformations

Palladium Catalysts for Aryl Halide and Alkyne Activation

Palladium catalysis is the cornerstone of C(sp²)-C(sp) bond formation, primarily through the Sonogashira cross-coupling reaction. libretexts.orgwikipedia.org This reaction couples the aryl chloride moiety of 1-chloro-4-(prop-2-yn-1-yl)benzene with another terminal alkyne. However, aryl chlorides are notably less reactive than the corresponding bromides and iodides, necessitating the design of highly active palladium catalysts. acs.org

The catalytic cycle of the Sonogashira reaction typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed from the alkyne) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org To overcome the high activation barrier associated with C-Cl bond cleavage, modern palladium catalysts often employ specific ligands.

Key developments include:

Electron-rich and sterically bulky phosphine (B1218219) ligands: Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biphenyl-based phosphines (e.g., SPhos) enhance the electron density on the palladium center, which promotes the oxidative addition step. acs.orgwordpress.com Their steric bulk facilitates the formation of highly reactive, low-coordinate Pd(0) species. wordpress.com

N-Heterocyclic Carbene (NHC) ligands: NHCs have emerged as powerful ligands for palladium, forming robust catalysts that exhibit high stability and activity, particularly for challenging substrates like aryl chlorides. wikipedia.org

Copper-Free Sonogashira Coupling: To avoid the formation of undesired alkyne homocoupling (Glaser coupling) products promoted by copper, copper-free variants have been developed. wikipedia.org These systems rely on a base strong enough to deprotonate the alkyne for the transmetalation step to a palladium complex. libretexts.org Palladium nanoparticles supported on materials like aluminum hydroxide (B78521) have also been used for efficient ligand- and copper-free Sonogashira couplings of aryl chlorides. rsc.orgresearchgate.net

| Catalyst System | Ligand Type | Key Feature | Application for Aryl Chlorides |

| Pd(0)/Cu(I) | Triphenylphosphine (PPh₃) | Traditional system | Requires harsh conditions for chlorides |

| Pd(OAc)₂ / P(t-Bu)₃ | Bulky, electron-rich phosphine | High activity | Efficient coupling of aryl chlorides |

| Pd-NHC complexes | N-Heterocyclic Carbene | High stability and activity | Effective for challenging substrates |

| Pd NPs on Al(OH)₃ | Ligand-free | Heterogeneous, copper-free | Sustainable coupling of aryl chlorides rsc.org |

Copper Catalysis in Alkyne-Involving Reactions

Copper catalysts play a pivotal role in two major transformations relevant to the propargyl group of this compound.

Co-catalyst in Sonogashira Coupling: In the traditional Sonogashira reaction, a copper(I) salt (e.g., CuI) acts as a co-catalyst. Its primary function is to react with the terminal alkyne and a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is generally faster than the direct reaction of the alkyne with the palladium center. wikipedia.orgworktribe.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne of this compound is an ideal substrate for the CuAAC reaction, a flagship reaction of "click chemistry". wikipedia.org This reaction provides a highly efficient and regiospecific route to 1,4-disubstituted 1,2,3-triazoles by coupling the alkyne with an organic azide (B81097). nih.govacs.org The reaction is known for its reliability, mild reaction conditions, and tolerance of a wide variety of functional groups, including the aryl chloride. nih.gov The catalyst is typically generated in situ from a Cu(II) salt like CuSO₄ and a reducing agent such as sodium ascorbate, or by using a Cu(I) salt directly. wikipedia.org

While indispensable, a drawback of using copper is the promotion of oxidative homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling), which is an undesired side reaction. wikipedia.org

Gold Catalysis for Alkyne Activation and Cyclization

Gold catalysts, particularly Au(I) and Au(III) complexes, have a strong affinity for alkynes (they are "carbophilic") and can activate the triple bond of this compound towards nucleophilic attack. This activation enables a variety of transformations, most notably intramolecular cyclization and cycloaddition reactions. researchgate.net

Unlike palladium, which often engages in catalytic cycles involving changes in oxidation state (Pd(0)/Pd(II)), gold catalysis frequently proceeds without a change in the metal's oxidation state. libretexts.org For instance, a cationic gold(I) catalyst can coordinate to the alkyne, rendering it susceptible to attack by a tethered nucleophile, leading to cycloisomerization products. Gold-catalyzed cascade reactions, where an initial cyclization is followed by an intermolecular cycloaddition, offer a rapid way to build complex polycyclic frameworks. nih.gov Gold nanoparticles have also been investigated as heterogeneous catalysts for Sonogashira-type couplings, though debate continues on whether the catalysis is truly heterogeneous or involves leached gold species in solution. wikipedia.orgresearchgate.net

Emerging Catalytic Systems (e.g., Rhodium, Cobalt)

Research into more sustainable and earth-abundant metal catalysts has led to the exploration of systems based on rhodium and cobalt for alkyne transformations.

Rhodium (Rh): Rhodium catalysts have shown efficacy in C-H activation and subsequent annulation reactions with alkynes. For example, Rh(III) catalysts can mediate [5+2] cycloadditions of ortho-hydroxyethyl phenols with internal alkynes to synthesize benzoxepines. acs.org Such strategies could potentially be adapted for derivatives of this compound.

Cobalt (Co): Cobalt complexes are gaining attention for their ability to catalyze various reactions involving alkynes. This includes the hydroboration of terminal alkynes to form α-alkenylboronates and three-component couplings of arenes, ethylene, and alkynes. princeton.eduacs.org Cobalt-catalyzed reactions of arylzinc reagents with alkynes have also been reported, suggesting potential pathways for incorporating the aryl group of the target molecule. researchgate.net Cobalt-rhodium heterobimetallic nanoparticles have been used for the synthesis of α,β-unsaturated amides from internal alkynes. nih.gov

Ligand Effects on Selectivity and Activity

The choice of ligand is critical in tuning the performance of a metal catalyst, particularly in palladium-catalyzed cross-coupling reactions involving less reactive aryl chlorides.

Electronic Effects: Electron-donating ligands increase the electron density on the palladium center, making the oxidative addition of the C-Cl bond more favorable. wordpress.com

Steric Effects: Sterically bulky ligands, such as those with adamantyl or tert-butyl groups, promote the formation of coordinatively unsaturated, highly reactive monoligated palladium complexes. acs.orgwordpress.com This steric hindrance can also facilitate the final reductive elimination step, accelerating catalyst turnover. wordpress.com

Bite Angle: For bidentate phosphine ligands, the natural bite angle influences the geometry at the metal center, which in turn affects the ease of oxidative addition and reductive elimination.

In the context of Sonogashira coupling, a delicate balance of steric and electronic properties is required. For instance, while bulky phosphines are good for activating the aryl chloride, excessive bulk can hinder the approach of the alkyne. wordpress.com The development of specialized ligands like sSPhos has enabled highly efficient, sustainable copper-free Sonogashira couplings of aryl chlorides in green solvents. acs.org

| Ligand | Catalyst System | Effect on Aryl Chloride Coupling |

| PPh₃ (Triphenylphosphine) | Pd(0) | Low reactivity, requires high temperatures |

| P(t-Bu)₃ (Tri-tert-butylphosphine) | Pd(0) | High reactivity due to bulk and electron-donating nature acs.org |

| XPhos, SPhos | Pd(0) | Buchwald-type biaryl phosphines, highly active for C-Cl activation acs.org |

| IPr (NHC Ligand) | Pd(0) | Forms stable and highly active catalysts wikipedia.org |

Heterogeneous vs. Homogeneous Catalysis for this compound Derivatives

The transformation of this compound derivatives can be achieved using either homogeneous or heterogeneous catalysts, each with distinct advantages and disadvantages.

Homogeneous Catalysis: The catalyst exists in the same phase as the reactants (typically in solution). This setup offers high activity and selectivity because the catalytic sites are well-defined and easily accessible. nih.gov However, a major drawback is the difficulty in separating the catalyst from the product mixture, which can lead to product contamination and loss of the expensive metal catalyst. tandfonline.com

Heterogeneous Catalysis: The catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). The primary advantage is the ease of catalyst separation through simple filtration, which allows for catalyst recycling and minimizes product contamination. nih.govtandfonline.com Palladium nanoparticles supported on materials like activated carbon, silica (B1680970), or metal oxides are common heterogeneous catalysts for coupling reactions. rsc.orgresearchgate.net Single-atom catalysts (SACs), where individual metal atoms are dispersed on a support, combine the high efficiency of homogeneous systems with the recyclability of heterogeneous ones. nih.govacs.org A persistent question in catalysis by nanoparticles is whether the reaction occurs on the nanoparticle surface (truly heterogeneous) or on metal atoms/ions that leach into the solution (homogeneous). worktribe.comresearchgate.net

| Catalysis Type | Advantages | Disadvantages | Example System |

| Homogeneous | High activity, high selectivity, mild conditions, well-defined active sites. nih.gov | Difficult catalyst separation, potential product contamination, catalyst loss. tandfonline.com | PdCl₂(PPh₃)₂ in organic solvent |

| Heterogeneous | Easy separation and recycling, high stability, suitable for continuous flow processes. nih.govtandfonline.com | Often lower activity, may require harsher conditions, potential for metal leaching. researchgate.net | Pd nanoparticles on Al(OH)₃ rsc.org |

Recyclable and Sustainable Catalytic Systems

The drive towards green chemistry has spurred the development of recyclable and sustainable catalytic systems for reactions like the Sonogashira coupling.

Heterogenization of Catalysts: As discussed above, supporting palladium on solid matrices like MCM-41 silica or halloysite (B83129) nanotubes (Hal-PAMAM) is a common strategy. tandfonline.comresearchgate.net These catalysts can be recovered by filtration and reused for multiple cycles, often with only a slight decrease in activity. tandfonline.comresearchgate.net

Phase-Tagged Catalysts: Ligands can be modified with "phase tags" (e.g., cationic groups) that render the palladium complex soluble in a specific solvent phase (like DMSO or an ionic liquid) but insoluble in the product-containing organic phase. acs.org This allows for simple phase separation to recover and reuse the catalyst. acs.org

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives is a key aspect of sustainability. Reactions have been successfully performed in water, deep eutectic solvents, and bio-based ionic liquids like γ-valerolactone derivatives. nih.govnih.govacs.org Using water as a solvent not only improves the environmental profile but can also facilitate catalyst recycling. nih.gov

Catalyst-Free and Ligand-Free Systems: In some cases, reactions can be promoted under conditions that avoid the need for ligands or even the transition metal catalyst, although this is not yet broadly applicable for challenging transformations like the coupling of aryl chlorides. Palladium nanoparticle systems that operate without the need for additional phosphine ligands represent a step towards more sustainable protocols. rsc.org

Applications in Advanced Organic Synthesis and Materials Chemistry

1-Chloro-4-(prop-2-YN-1-YL)benzene as a Versatile Building Block in Organic Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic/electrophilic alkyne and an aromatic ring suitable for substitution or coupling reactions, establishes it as a versatile building block in synthetic organic chemistry.

Research has identified this compound as a key starting material in the synthesis of more complex, polycyclic organic structures. A significant application is its role as an upstream product in the preparation of 5-Chloro-2-indanone. nih.gov Indanones are important structural motifs found in a variety of biologically active compounds and serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.gov The transformation of the open-chain propargyl benzene (B151609) structure into the fused bicyclic indanone system demonstrates its utility in generating molecular complexity from a relatively simple precursor.

The general synthetic pathway involves an intramolecular cyclization reaction, where the propargyl group reacts with the benzene ring. While various methods exist for indanone synthesis, the use of substituted phenylpropargyl compounds is a recognized strategy. organic-chemistry.orgbeilstein-journals.org

Table 1: Synthesis of a Complex Architecture from this compound

| Starting Material | Product | Transformation Type | Significance of Product |

|---|---|---|---|

| This compound | 5-Chloro-2-indanone | Intramolecular Cyclization | Intermediate for pharmaceuticals and agrochemicals nih.gov |

The inherent reactivity of its functional groups allows this compound to be a precursor for a variety of functionalized derivatives. The terminal alkyne can undergo a suite of reactions, including deprotonation followed by reaction with electrophiles, metal-catalyzed coupling reactions (like Sonogashira or click chemistry), and hydration to form ketones. The chloro-substituted benzene ring can participate in nucleophilic aromatic substitution or various cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

The conversion to 5-chloro-1-indanone (B154136) is a prime example of leveraging this dual reactivity, effectively transforming the alkyne and the aromatic C-H bond into a new cyclic ketone framework. nih.gov This process creates a functionalized aromatic system with a distinct set of properties and further synthetic potential.

Role in the Synthesis of Specialty Chemicals and Functional Materials

The properties endowed by the chlorophenyl and propargyl moieties make this compound a candidate for the development of specialty chemicals and advanced materials.

Terminal alkynes, such as the propargyl group in this compound, are well-known monomers for various polymerization reactions, including addition polymerization to form substituted polyacetylenes or participation in polycycloaddition reactions. The propargyl group can also be used to introduce cross-linking capabilities into other polymer systems, often enhancing thermal properties. researchgate.net However, specific studies detailing the use of this compound as a monomer in polymerization reactions are not prominently featured in the reviewed scientific literature.

The incorporation of halogenated aromatic compounds and rigid alkyne units into polymers or other materials can impart desirable performance attributes. The chlorophenyl group can enhance flame retardancy and thermal stability, while the propargyl group can serve as a reactive site for curing, leading to highly cross-linked, thermoset materials with high chemical resistance and thermal stability. researchgate.net While the structure of this compound is well-suited for these purposes, specific research focused on its direct application in designing advanced materials with these explicit enhancements is not widely documented in available literature.

Strategies for Constructing Chemical Scaffolds for Research

A chemical scaffold is a core molecular structure upon which a variety of substituents can be placed, leading to a library of related compounds for research, particularly in drug discovery and materials science. This compound serves as a foundational scaffold itself. Its two distinct reactive sites—the alkyne and the chloro-aromatic ring—allow for orthogonal chemical modifications.

A clear strategy demonstrated in the literature is its use in constructing the indanone scaffold. nih.gov The synthesis of 5-chloro-1-indanone from this compound provides a more rigid and complex framework that can be further elaborated. Indanones are recognized as "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets. Therefore, using this compound to construct this scaffold is a key step in building libraries of potential therapeutic agents. nih.govbeilstein-journals.org

Integration into Heterocyclic Systems

The terminal alkyne functionality of this compound serves as a versatile handle for the construction of various heterocyclic systems, which are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. One of the most prominent methods for achieving this is through cycloaddition reactions.

A prime example is the synthesis of 1,2,3-triazoles through the copper-catalyzed azide-alkyne cycloaddition (CuAAC). While specific studies detailing the use of this compound are not extensively documented in publicly available literature, the reactivity of structurally similar compounds provides a strong basis for its utility. For instance, the reaction of a related compound, 1-Chloro-4-(prop-2-yn-1-yloxy)benzene, with various organic azides in the presence of a copper(I) catalyst readily affords the corresponding 1,4-disubstituted 1,2,3-triazoles in good yields. mdpi.com This reaction is known for its high efficiency, regioselectivity, and tolerance of a wide range of functional groups.

The general reaction scheme involves the treatment of this compound with an organic azide (B81097) in the presence of a copper(I) source, which can be generated in situ from copper(II) salts with a reducing agent (e.g., sodium ascorbate) or used directly as a copper(I) salt. mdpi.combeilstein-journals.org The resulting triazole ring system incorporates the 4-chlorobenzyl moiety, which can be a key structural element in biologically active molecules or functional materials.

A variety of heterocyclic systems beyond triazoles can potentially be synthesized from this compound. For example, transition-metal catalyzed cyclization reactions can lead to the formation of furans, pyrroles, and other heterocycles. The chloro-substituent on the benzene ring also offers a site for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse library of complex heterocyclic compounds.

"Click Chemistry" Applications for Molecular Assembly

The concept of "click chemistry," introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them ideal for the assembly of complex molecular architectures from smaller building blocks. chemrxiv.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry. nih.gov

Given its terminal alkyne group, this compound is an excellent candidate for use in CuAAC reactions for molecular assembly. This allows for the covalent linking of the 4-chlorobenzyl unit to a wide array of molecules, polymers, or biomolecules that have been functionalized with an azide group. This modular approach is highly efficient for creating new materials with tailored properties.

For example, this compound can be "clicked" onto azide-functionalized polymers to introduce the 4-chlorophenyl group, which can influence the polymer's thermal properties, solubility, or refractive index. In the field of drug discovery, it can be used to connect a pharmacophore containing the 4-chlorobenzyl moiety to a targeting ligand or a solubilizing group.

The following table illustrates the potential outcomes of CuAAC reactions involving a hypothetical azide and alkynes structurally similar to this compound, based on reported yields for analogous compounds. mdpi.com

| Alkyne Reactant | Azide Reactant | Product | Reported Yield (%) |

| 1-Ethynylcyclohexanol | Benzyl azide | 1-(1-Benzyl-1,2,3-triazol-4-yl)cyclohexanol | 77 |

| 1-Chloro-4-(prop-2-yn-1-yloxy)benzene | Benzyl azide | 1-Benzyl-4-((4-chlorophenoxy)methyl)-1H-1,2,3-triazole | 70 |

| 1-Chloro-4-(prop-2-yn-1-yloxy)benzene | 1,3-Diazidopropan-2-ol | 1,3-Bis((4-((4-chlorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)propan-2-ol | 89 |

The robust and reliable nature of click chemistry allows for the efficient construction of well-defined macromolecular structures and functional materials starting from simple and readily accessible building blocks like this compound.

Theoretical and Computational Investigations of 1 Chloro 4 Prop 2 Yn 1 Yl Benzene Reactivity

Density Functional Theory (DFT) Studies on Reaction Pathways

Currently, there are no published DFT studies that specifically delineate the reaction pathways for 1-chloro-4-(prop-2-yn-1-yl)benzene.

In a hypothetical study, DFT would be a powerful tool to investigate various potential reactions. For instance, in a Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl halide, DFT calculations could elucidate the energies of intermediates and transition states for the oxidative addition, transmetalation, and reductive elimination steps. This would help in understanding the reaction mechanism and identifying the rate-determining step. Similarly, for electrophilic addition reactions to the alkyne moiety, DFT could model the formation of vinyl cation intermediates or concerted pathways, providing insight into the regioselectivity and stereoselectivity of the addition.

Computational Modeling of Catalytic Cycles

Specific computational models for catalytic cycles involving this compound as a substrate are not available in the current body of scientific literature.

Should such studies be undertaken, computational modeling would be instrumental in understanding and optimizing catalytic processes. For example, in a palladium-catalyzed Sonogashira coupling, modeling could explore the effect of different phosphine (B1218219) ligands on the catalytic cycle. By calculating the energy profiles for cycles with various ligands, researchers could predict which ligands would lead to lower activation barriers and higher turnover frequencies. This predictive capability is a significant advantage of computational chemistry in catalyst design.

Prediction of Reactivity and Selectivity in Novel Transformations

There are no specific theoretical predictions of reactivity and selectivity for this compound in novel transformations.

The prediction of reactivity and selectivity is a key application of computational chemistry. For this compound, theoretical models could be used to predict the outcomes of various potential reactions. For example, in cycloaddition reactions, such as [3+2] cycloadditions with azides (a "click" reaction), computational models could predict the regioselectivity of the addition to the alkyne. This is achieved by calculating the energies of the different possible transition states leading to the various regioisomers. The isomer formed via the lowest energy transition state would be the predicted major product.

Conformational Analysis and Intermolecular Interactions (focused on their influence on reactivity)

A detailed conformational analysis of this compound and its influence on reactivity has not been reported in the literature.

Conformational analysis is crucial for understanding a molecule's reactivity. For this compound, the orientation of the propargyl group relative to the chlorophenyl ring could influence its accessibility for reagents. Computational methods can be used to determine the relative energies of different conformers and the energy barriers for their interconversion. Furthermore, the study of intermolecular interactions, such as π-stacking or halogen bonding, can provide insights into how molecules of this compound might aggregate in solution or in the solid state, which can in turn affect reaction rates and product distributions.

Future Research Directions and Emerging Trends for 1 Chloro 4 Prop 2 Yn 1 Yl Benzene Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The current synthesis of aryl-alkyne compounds often relies on classical methods that may involve harsh conditions or expensive catalysts. Future research will likely prioritize the development of more efficient and environmentally benign synthetic pathways. A key trend is the move away from traditional Lewis acid catalysts toward greener alternatives.

For instance, novel chlorination reaction systems using combinations like HCl-H2O2-CH3COOH have been successfully applied to other aromatic compounds, offering high selectivity and yield while being more environmentally friendly. researchgate.net The application of such systems to the precursors of 1-chloro-4-(prop-2-yn-1-yl)benzene could provide a more sustainable manufacturing process. Research efforts will likely focus on:

Catalyst Development: Designing non-precious metal catalysts or even metal-free catalytic systems for the key coupling steps.

Process Intensification: Optimizing reaction conditions to maximize atom economy, reduce waste, and lower energy consumption.

Exploration of Undiscovered Reactivity Modes

The dual functionality of this compound—the terminal alkyne and the chloro-substituted benzene (B151609) ring—offers a rich landscape for discovering new reactions. The terminal alkyne is a versatile handle for a variety of transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and Sonogashira cross-coupling reactions. The carbon-chlorine bond on the aromatic ring is a site for nucleophilic aromatic substitution and numerous metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

Future research will aim to:

Orthogonal Reactivity: Develop selective catalytic systems that can activate one functional group while leaving the other intact, allowing for sequential and controlled molecular construction.

Cascade Reactions: Design one-pot reactions where both the alkyne and the chloro-group participate in a cascade sequence to rapidly build molecular complexity.

Photoredox Catalysis: Investigate the use of light-driven reactions to access novel reactivity pathways, potentially enabling transformations that are difficult to achieve with traditional thermal methods. The allyl group's potential for conjugation with the aromatic ring could enhance reactivity in such radical reactions.

Application in Supramolecular Chemistry and Nanomaterials

The rigid, linear structure of the propargyl group combined with the functionalizable aromatic ring makes this compound an attractive building block (synthon) for supramolecular chemistry and nanomaterials.

Supramolecular Assembly: The chloro-substituent can act as a halogen bond donor, directing the assembly of complex, ordered architectures in the solid state or in solution. The alkyne can be used as a reactive site to link molecules into larger supramolecular polymers or cages.

Nanomaterial Functionalization: The terminal alkyne is an ideal anchor for covalently attaching the molecule to the surface of nanoparticles (e.g., gold, silica (B1680970), quantum dots) via click chemistry. This allows for the precise tuning of the surface properties of nanomaterials, imparting new functionalities derived from the chlorophenyl group.

Framework Materials: This compound could serve as a linker in the synthesis of porous materials like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The alkyne group can undergo polymerization or coupling reactions to form the extended network structure characteristic of these materials.

Advanced Spectroscopic Characterization Techniques for Mechanistic Elucidation

To fully understand and optimize the reactions of this compound, advanced characterization techniques are essential. While standard techniques like NMR and IR are routine, future research will increasingly rely on more sophisticated methods to probe reaction mechanisms and transient intermediates.

Computational Chemistry: Quantum mechanical models like Density Functional Theory (DFT) and Hartree-Fock (HF) are powerful tools for predicting molecular geometries, vibrational frequencies, and NMR chemical shifts. prensipjournals.com By comparing computed data with experimental results, researchers can gain deep insights into electronic structure and reactivity. prensipjournals.com Such studies can elucidate transition states and reaction pathways, guiding the rational design of new catalysts and reactions. prensipjournals.com

Advanced Mass Spectrometry: Techniques like Ion Mobility-Mass Spectrometry (IM-MS) can provide information about the three-dimensional shape of molecules and their complexes. Predicted Collision Cross Section (CCS) values, which can be calculated using computational methods, offer an additional parameter for confirming the identity of reaction products and intermediates. uni.luuni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 151.03090 | 128.4 |

| [M+Na]+ | 173.01284 | 140.6 |

| [M-H]- | 149.01634 | 130.9 |

| [M+K]+ | 188.98678 | 134.5 |

Data sourced from PubChemLite. uni.lu